molecular formula C11H16ClNO3 B8097962 N-(4-Methoxybenzyl)glycine methyl ester hydrochloride

N-(4-Methoxybenzyl)glycine methyl ester hydrochloride

Cat. No.: B8097962
M. Wt: 245.70 g/mol
InChI Key: QGCPAHGRXUAASD-UHFFFAOYSA-N
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Description

N-(4-Methoxybenzyl)glycine methyl ester hydrochloride is an organic compound that belongs to the class of glycine derivatives It is characterized by the presence of a 4-methoxybenzyl group attached to the nitrogen atom of glycine, with the glycine carboxyl group esterified with methanol and the compound existing as a hydrochloride salt

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Methoxybenzyl)glycine methyl ester hydrochloride typically involves the protection of the glycine amino group followed by esterification and subsequent deprotection. One common method involves the use of N,N-diisopropyl-O-(4-methoxybenzyl)isourea as a reagent to protect the carboxylic acid group of glycine . The protected glycine derivative is then esterified using methanol in the presence of an acid catalyst to form the methyl ester . The final step involves the deprotection of the amino group and conversion to the hydrochloride salt.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve the use of continuous flow reactors to ensure efficient mixing and reaction control. The use of microwave-assisted synthesis has also been explored to reduce reaction times and improve yields .

Chemical Reactions Analysis

Types of Reactions

N-(4-Methoxybenzyl)glycine methyl ester hydrochloride can undergo various chemical reactions, including:

    Oxidation: The methoxybenzyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The ester group can be reduced to the corresponding alcohol.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be used for substitution reactions.

Major Products Formed

    Oxidation: 4-Methoxybenzaldehyde or 4-methoxybenzoic acid.

    Reduction: 4-Methoxybenzyl alcohol.

    Substitution: Various substituted benzyl derivatives depending on the reagent used.

Scientific Research Applications

N-(4-Methoxybenzyl)glycine methyl ester hydrochloride has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-(4-Methoxybenzyl)glycine methyl ester hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxybenzyl group can enhance the compound’s binding affinity to these targets, while the glycine moiety can participate in hydrogen bonding and electrostatic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    N-Benzylglycine methyl ester hydrochloride: Similar structure but lacks the methoxy group.

    N-(4-Methylbenzyl)glycine methyl ester hydrochloride: Similar structure with a methyl group instead of a methoxy group.

    N-(4-Chlorobenzyl)glycine methyl ester hydrochloride: Similar structure with a chloro group instead of a methoxy group.

Uniqueness

N-(4-Methoxybenzyl)glycine methyl ester hydrochloride is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. The methoxy group can enhance the compound’s solubility and stability, making it a valuable intermediate in organic synthesis and drug development.

Properties

IUPAC Name

methyl 2-[(4-methoxyphenyl)methylamino]acetate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO3.ClH/c1-14-10-5-3-9(4-6-10)7-12-8-11(13)15-2;/h3-6,12H,7-8H2,1-2H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGCPAHGRXUAASD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CNCC(=O)OC.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16ClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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